molecular formula C11H10N2O4 B8682023 4-nitro-N-propylphthalimide

4-nitro-N-propylphthalimide

Cat. No. B8682023
M. Wt: 234.21 g/mol
InChI Key: DIMVLSWEUOUYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06008374

Procedure details

N-propylphthalimide (50 g) was nitrated in 500 g 99% nitric acid to produce 4-nitro-N-propylphthalimide under conditions described in Example 2.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:8](=[O:9])[C:7]2=[CH:10][CH:11]=[CH:12][CH:13]=[C:6]2[C:5]1=[O:14])[CH2:2][CH3:3].[N+:15]([O-])([OH:17])=[O:16]>>[N+:15]([C:11]1[CH:10]=[C:7]2[C:8](=[O:9])[N:4]([CH2:1][CH2:2][CH3:3])[C:5](=[O:14])[C:6]2=[CH:13][CH:12]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(CC)N1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)CCC)=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.